4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound "4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests that it may have potential as a biological inhibitor or as an antitumor agent, given the activities observed in similar compounds within the benzenesulfonamide family.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable sulfonyl chlorides with amines or their salts. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the reaction of sulfonyl chlorides with amines . Similarly, novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized by reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with various amines . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For instance, the crystal structure of a 2,4-dichlorobenzenesulfonamide derivative revealed the presence of an imino form and highlighted the importance of intramolecular hydrogen bonding and intermolecular interactions for crystalline cohesion . These structural features are likely to be important for the activity of "this compound" as well.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, which can modify their biological activity. For example, compounds with a carbamoyl substituent were dehydrated to form corresponding nitriles, which showed significant antitumor activity . The presence of a thiazole ring, as in the compound of interest, could also influence the types of chemical reactions it can participate in and its potential as a biological inhibitor.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of chloro and methyl groups, as well as the thiazole ring in the compound of interest, would affect these properties and could be optimized to enhance its biological activity. For example, the introduction of methoxy groups was found to affect the tautomeric equilibrium and crystalline cohesion in a related compound .
Scientific Research Applications
DNA Interaction and Anticancer Activity
Sulfonamide derivatives have been investigated for their ability to bind to DNA and exhibit anticancer activity. For instance, mixed-ligand copper(II)-sulfonamide complexes have shown significant antiproliferative activity against human tumor cells, including colon adenocarcinoma and leukemia cells, by inducing apoptosis. The interaction with DNA and the subsequent DNA cleavage efficiency highlight the potential of sulfonamide derivatives in cancer therapy (González-Álvarez et al., 2013).
Antidiabetic Agents
Research into sulfonamide derivatives also includes the synthesis and biological evaluation of compounds as potential antidiabetic agents. The structure-activity relationship and in silico drug-relevant properties calculations suggest these compounds as promising leads for future drug discovery studies (Faidallah et al., 2016).
Antimicrobial and UV Protection
Sulfonamide moieties have been utilized in the design of azo dyes for the dyeing of cotton fabrics, imparting them with antimicrobial properties and UV protection. This application underscores the potential of sulfonamide derivatives in creating functional materials with added value (Mohamed et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets would depend on the biological activity exhibited by the compound.
Mode of Action
It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities , suggesting that the compound could have multiple effects at the molecular and cellular level.
Action Environment
The physico-chemical properties of thiazole derivatives, such as solubility and stability, could be influenced by environmental factors .
properties
IUPAC Name |
4-chloro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S2/c1-13-3-2-4-14(11-13)18-21-16(12-24-18)9-10-20-25(22,23)17-7-5-15(19)6-8-17/h2-8,11-12,20H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMINMOTZFGAZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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